molecular formula C13H17ClN2O3 B11618832 N-(3-chlorophenyl)-N~2~-propylasparagine

N-(3-chlorophenyl)-N~2~-propylasparagine

Cat. No.: B11618832
M. Wt: 284.74 g/mol
InChI Key: GFEBRDZXUFUOGU-UHFFFAOYSA-N
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Description

3-[(3-Chlorophenyl)carbamoyl]-2-(propylamino)propanoic acid is an organic compound that features a chlorophenyl group, a carbamoyl group, and a propylamino group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Chlorophenyl)carbamoyl]-2-(propylamino)propanoic acid typically involves the following steps:

    Formation of the Carbamoyl Intermediate: The reaction begins with the chlorination of aniline to form 3-chloroaniline. This intermediate is then reacted with phosgene to produce 3-chlorophenyl isocyanate.

    Amination: The 3-chlorophenyl isocyanate is then reacted with propylamine to form the corresponding urea derivative.

    Formation of the Propanoic Acid Derivative: The urea derivative is then subjected to a reaction with acrylonitrile, followed by hydrolysis to yield 3-[(3-Chlorophenyl)carbamoyl]-2-(propylamino)propanoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chlorophenyl)carbamoyl]-2-(propylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-[(3-Chlorophenyl)carbamoyl]-2-(propylamino)propanoic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3-Chlorophenyl)carbamoyl]-2-(propylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-[(3-Chlorophenyl)carbamoyl]-2-(methylamino)propanoic acid: Similar structure but with a methylamino group instead of a propylamino group.

    3-[(3-Bromophenyl)carbamoyl]-2-(propylamino)propanoic acid: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

    3-[(3-Chlorophenyl)carbamoyl]-2-(ethylamino)propanoic acid: Similar structure but with an ethylamino group instead of a propylamino group.

Uniqueness

3-[(3-Chlorophenyl)carbamoyl]-2-(propylamino)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorophenyl group provides specific reactivity, while the propylamino group influences its interaction with biological targets.

Properties

Molecular Formula

C13H17ClN2O3

Molecular Weight

284.74 g/mol

IUPAC Name

4-(3-chloroanilino)-4-oxo-2-(propylamino)butanoic acid

InChI

InChI=1S/C13H17ClN2O3/c1-2-6-15-11(13(18)19)8-12(17)16-10-5-3-4-9(14)7-10/h3-5,7,11,15H,2,6,8H2,1H3,(H,16,17)(H,18,19)

InChI Key

GFEBRDZXUFUOGU-UHFFFAOYSA-N

Canonical SMILES

CCCNC(CC(=O)NC1=CC(=CC=C1)Cl)C(=O)O

Origin of Product

United States

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